molecular formula C15H20 B14692651 1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene CAS No. 24871-30-5

1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene

Cat. No.: B14692651
CAS No.: 24871-30-5
M. Wt: 200.32 g/mol
InChI Key: XPCMQNXXPOZEHX-AWEZNQCLSA-N
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Description

1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene is an organic compound with a complex structure It consists of a benzene ring substituted with a methyl group and a side chain containing a hepta-4,6-dien-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the double bonds in the side chain to single bonds, resulting in saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing double bonds.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. For example, its interaction with enzymes can inhibit or activate certain metabolic reactions, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene is unique due to its specific side chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

24871-30-5

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene

InChI

InChI=1S/C15H20/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h5-6,8-11,14H,1,7H2,2-4H3/t14-/m0/s1

InChI Key

XPCMQNXXPOZEHX-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C)CC=CC(=C)C

Canonical SMILES

CC1=CC=C(C=C1)C(C)CC=CC(=C)C

Origin of Product

United States

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